molecular formula C8H12N6S B3128197 4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 338786-78-0

4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B3128197
CAS RN: 338786-78-0
M. Wt: 224.29 g/mol
InChI Key: BRKHOIKSSMBASR-UHFFFAOYSA-N
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Description

The compound “4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol” belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including anticancer properties . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

1,2,4-triazole derivatives are known to exhibit potent inhibitory activities against various cancer cell lines . They have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are determined by various factors, including their molecular structure and the presence of functional groups .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including our compound of interest, serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive candidates for medicinal chemistry . Researchers have developed several medicinal compounds based on the 1,2,3-triazole core, such as anticonvulsants, antibiotics, and anticancer drugs . Further investigations into the pharmacological properties of our compound may reveal novel therapeutic applications.

Click Chemistry

The “click chemistry” approach, popularized by the Huisgen reaction, has revolutionized synthetic chemistry. 1,2,3-Triazoles are key players in this field, as they readily participate in click reactions. Researchers utilize this methodology for bioconjugation, fluorescent imaging, and materials science applications . Our compound’s triazole moiety could be leveraged in click chemistry strategies for targeted drug delivery or imaging agents.

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions to create functional assemblies. 1,2,3-Triazoles exhibit strong dipole moments and can form hydrogen bonds, making them valuable building blocks for supramolecular architectures. Our compound might contribute to the design of host-guest systems, molecular sensors, or self-assembled materials .

Organic Synthesis

The versatility of 1,2,3-triazoles extends to organic synthesis. Researchers employ them as intermediates or functional groups in diverse synthetic pathways. Our compound’s unique substitution pattern could enable the synthesis of novel derivatives with tailored properties .

Chemical Biology

Chemical biology investigates the interactions between small molecules and biological systems. The 1,2,3-triazole scaffold has been explored for its potential as enzyme inhibitors, protein ligands, and bioactive molecules . Investigating our compound’s biological activity could uncover exciting leads for future research.

Materials Science

Materials science benefits from the tunability of 1,2,3-triazoles. Their incorporation into polymers, nanoparticles, and coatings enhances material properties. Our compound’s thiol functionality could contribute to the development of corrosion-resistant coatings or drug-releasing materials .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on various cell lines . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-triazole derivatives, including the compound , could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-methyl-3-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6S/c1-8(2,14-5-9-4-10-14)6-11-12-7(15)13(6)3/h4-5H,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKHOIKSSMBASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNC(=S)N1C)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120620
Record name 2,4-Dihydro-4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

338786-78-0
Record name 2,4-Dihydro-4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338786-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

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